molecular formula C9H11NO2S B1316519 1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide CAS No. 61199-71-1

1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide

Cat. No.: B1316519
CAS No.: 61199-71-1
M. Wt: 197.26 g/mol
InChI Key: MCTHJFHLPADNEW-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide is a heterocyclic compound featuring a seven-membered thiazepine ring fused to a benzene moiety, with two sulfonyl oxygen atoms at the 3-position. This structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science. The compound is synthesized via aromatic intramolecular sulfonylamidomethylation of 2-(naphthyl)ethanesulfonamides using s-trioxane and Amberlyst XN-1010 as a catalyst, achieving high yields (85–95%) and regioselectivity .

Properties

IUPAC Name

1,2,4,5-tetrahydro-3λ6,2-benzothiazepine 3,3-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-13(12)6-5-8-3-1-2-4-9(8)7-10-13/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTHJFHLPADNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00515068
Record name 1,2,4,5-Tetrahydro-3H-3lambda~6~,2-benzothiazepine-3,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61199-71-1
Record name 1,2,4,5-Tetrahydro-3H-3lambda~6~,2-benzothiazepine-3,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00515068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide involves several synthetic routes. One common method is the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of seven-membered heterocycles like thiazepines can be achieved through one-pot synthesis procedures, which involve the recyclization of small or medium carbo-, oxa-, or azacyclanes . Industrial production methods often utilize multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds .

Chemical Reactions Analysis

1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide has been investigated for its potential pharmacological activities. Studies suggest that it may exhibit anti-inflammatory and analgesic effects. For instance, compounds derived from this thiazepine structure have shown promise in modulating pain pathways and reducing inflammation in preclinical models .

Antimicrobial Activity
Research indicates that derivatives of this compound possess antimicrobial properties. These compounds have been tested against various bacterial strains and have demonstrated efficacy in inhibiting growth. This makes them potential candidates for the development of new antibiotics .

Synthetic Organic Chemistry

Building Block for Heterocycles
The compound serves as a versatile building block in the synthesis of complex heterocyclic systems. It can undergo various chemical reactions such as cyclization and functionalization to yield new compounds with diverse biological activities. For example, it has been used in the synthesis of fused pyrimidines through reactions with sodium ethoxide and hydrazine derivatives .

Catalytic Applications
In catalytic hydrogenation processes, this compound has been utilized to enhance selectivity in product formation. Its structural framework allows for specific interactions with catalysts that can lead to improved yields in synthetic pathways .

Material Science

Polymeric Applications
The compound's unique chemical structure is being explored for use in polymer science. It can be incorporated into polymer matrices to impart specific properties such as thermal stability and mechanical strength. Research is ongoing to evaluate its effectiveness as a modifier in various polymer systems .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial activity of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL. This suggests potential for further development into therapeutic agents.

Case Study 2: Synthesis of Heterocycles

In another study focusing on synthetic applications, researchers synthesized a series of novel heterocycles using this compound as a starting material. The compounds were characterized using NMR and mass spectrometry techniques. The study concluded that the compound's reactivity could be harnessed to create a library of biologically active molecules.

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Elobixibat Phenol Impurity (3,3-Dibutyl-8-hydroxy-7-(methylthio)-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine 1,1-dioxide)

  • Structural Differences :
    • The benzo[b][1,4]thiazepine 1,1-dioxide scaffold differs in ring substitution (1,4-thiazepine vs. 1,2-thiazepine) and substituent positions.
    • Elobixibat’s derivative features bulky dibutyl and phenyl groups at the 3- and 5-positions, respectively, compared to the unsubstituted naphthyl backbone of the target compound.
  • Synthetic Route :
    • Elobixibat derivatives are synthesized via multi-step functionalization, including alkylation and sulfonation, whereas the target compound uses a one-pot regioselective cyclization .

1,2,4,5-Tetrahydronaphtho[1,2-d]3,2-thiazepine 3,3-dioxide

  • Similarities :
    • Both compounds share the 3,3-dioxide sulfonyl group and a fused naphthalene system.
  • Key Distinction :
    • The naphtho[1,2-d]3,2-thiazepine variant has a naphthalene ring fused at the 1,2-position , altering π-conjugation and steric hindrance compared to the benzo[d] system. This results in differences in solubility and thermal stability .

Benzodioxine-Based Thiadiazole-Fused-Thiadiazole Derivatives

  • Structural Comparison :
    • These derivatives (e.g., (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide) incorporate a 1,4-dioxine ring fused to a thiadiazole, lacking the thiazepine system.
  • Reactivity :
    • The thiadiazole moiety enhances electrophilicity, enabling nucleophilic substitutions, whereas the thiazepine 3,3-dioxide framework favors cycloaddition or coordination chemistry .

Data Tables

Table 2. Structural and Electronic Properties

Compound Bridging Angle (C-S-C) Solubility (H2O) Thermal Stability (°C)
Target Compound 73.06° (SAPN) Insoluble >200
Elobixibat Phenol Impurity N/A Low 150–160
Naphtho[1,2-d]3,2-thiazepine 3,3-dioxide ~75° (estimated) Moderate 180–190

Biological Activity

1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

  • Molecular Formula : C9H11NO2S
  • Molecular Weight : 197.26 g/mol
  • CAS Number : 61199-71-1

The compound features a seven-membered ring structure containing nitrogen and sulfur atoms, which contributes to its unique reactivity and biological profile.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antidiabetic Effects : Recent studies indicate that derivatives of thiazepine compounds can inhibit enzymes such as α-glucosidase and α-amylase. These enzymes are crucial for carbohydrate metabolism and their inhibition can lead to decreased glucose absorption in the intestines, making these compounds potential candidates for managing type 2 diabetes mellitus (T2DM) .
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains. For example, derivatives were tested against Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, demonstrating significant antibacterial effects .
  • Cytotoxicity : Some studies have explored the cytotoxic effects of thiazepine derivatives on cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications in the thiazepine ring can enhance cytotoxicity against specific cancer types .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound binds to active sites of enzymes like α-glucosidase and α-amylase. This binding alters enzyme conformation and inhibits their activity .
  • Cell Signaling Modulation : By interacting with specific proteins involved in cellular signaling pathways, this compound can influence processes such as inflammation and cell proliferation .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

StudyFindings
Demonstrated significant inhibition of α-glucosidase (IC50 = 9.71 ± 0.50 µM) by thiazepine derivatives.
Evaluated antibacterial activity against multiple strains; showed effectiveness against Gram-positive and Gram-negative bacteria.
Investigated cytotoxic effects on cancer cell lines; identified structure modifications that enhance potency.

Synthesis and Derivatives

The synthesis of this compound generally involves cyclization reactions from appropriate precursors under controlled conditions. Variations in synthesis can lead to different derivatives with altered biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide
Reactant of Route 2
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1,2,4,5-Tetrahydrobenzo[d][1,2]thiazepine 3,3-dioxide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.